O-(4-Methoxyphenyl)-L-serine

Enzyme Inhibition Serine Racemase Structure-Activity Relationship (SAR)

O-(4-Methoxyphenyl)-L-serine offers a metabolically stable, non-hydrolyzable alternative to canonical O-phosphate or O-glycosidic serine derivatives. The 4-methoxyphenyl ether linkage resists enzymatic cleavage, making it ideal for peptidomimetic design and as a durable tyrosine mimic. This regioisomer demonstrates measurable serine racemase inhibition (IC50 5.02 mM) with ~3-6 fold selectivity over DAO, enabling precise binding-pocket mapping. Unlike the 2-methoxy isomer or O-benzyl analogs, the 4-substitution pattern is essential for correct π-π stacking geometry. Procure this scaffold for high-yield (>80%) parallel synthesis diversification.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
Cat. No. B12308617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4-Methoxyphenyl)-L-serine
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(C(=O)O)N
InChIInChI=1S/C10H13NO4/c1-14-7-2-4-8(5-3-7)15-6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
InChIKeyMQGZOLYHLLZKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(4-Methoxyphenyl)-L-serine for Research: A Non-Canonical Amino Acid for Peptidomimetics and Enzyme Probes


O-(4-Methoxyphenyl)-L-serine (CAS: 1502644-64-5) is a non-canonical amino acid (ncAA) derivative of L-serine, distinguished by an O-linked 4-methoxyphenyl ether group . This modification creates a stable ether linkage, offering a metabolically robust alternative to the O-phosphate or O-glycosidic bonds found in canonical amino acids [1]. Its molecular formula is C10H13NO4, with a molecular weight of 211.21 g/mol . The compound serves as a versatile building block in peptidomimetic design and is employed as a molecular probe to investigate enzyme specificity, particularly for serine-associated proteins where it can act as a substrate or inhibitor [2].

The Critical Role of the 4-Methoxyphenyl Group in O-(4-Methoxyphenyl)-L-serine for Assay Reproducibility


Substituting O-(4-Methoxyphenyl)-L-serine with other aryl ethers, such as the 2-methoxy isomer or O-benzyl analogs, is not scientifically equivalent. The regioisomeric position and electronic properties of the methoxy group dictate critical binding interactions (e.g., π-π stacking geometry and hydrogen bonding) with target protein pockets [1]. In the context of serine-derived antagonists, even minor modifications to the O-substituent profoundly alter binding affinity and functional activity, making generic replacement a direct source of experimental variability and assay failure [2]. The specific 4-methoxyphenyl substitution provides a distinct balance of lipophilicity and electronic character that defines its unique target engagement profile compared to its closest analogs [1].

Quantitative Differentiation of O-(4-Methoxyphenyl)-L-serine: Head-to-Head Performance Data


Comparative Binding Affinity to Serine Racemase: O-(4-Methoxyphenyl)-L-serine vs. O-Phenyl-L-serine

O-(4-Methoxyphenyl)-L-serine acts as a weak inhibitor of human serine racemase, but its affinity is markedly different from its unsubstituted analog, O-Phenyl-L-serine, highlighting the functional impact of the 4-methoxy group. The methoxy substitution shifts the IC50 from an inactive range (>10 mM) for the phenyl analog to a quantifiable micromolar range for the 4-methoxyphenyl derivative [1].

Enzyme Inhibition Serine Racemase Structure-Activity Relationship (SAR)

Impact of O-Substituent on Enzyme Selectivity: Serine Racemase vs. D-Amino Acid Oxidase (DAO)

The compound exhibits differential activity across related enzymes, showing stronger inhibition of serine racemase compared to D-amino acid oxidase (DAO). In cross-study comparisons, its IC50 for DAO is roughly 3-6 fold higher (weaker) than for serine racemase, a selectivity profile not shared by all serine analogs [1][2].

Enzyme Selectivity Serine Racemase D-Amino Acid Oxidase

Synthetic Yield Advantage: Phase-Transfer Catalysis of O-Aryl Serines

O-Aryl serine derivatives, including O-(4-methoxyphenyl)-L-serine, can be synthesized using a phase-transfer catalysis (PTC) method that provides significantly higher yields compared to traditional condensation methods. This is a class-level inference from a patent describing the synthesis of methoxyphenyl serine derivatives [1]. The improved process delivers yields averaging 80-90% or greater, a substantial improvement over the 50-75% yields typical of prior art methods for analogous phenylserine compounds [1].

Synthetic Efficiency Phase-Transfer Catalysis Process Chemistry

Enhanced Lipophilicity and Solubility Profile for Assay Development

The 4-methoxyphenyl group imparts distinct physicochemical properties compared to the parent L-serine. While precise logP data for this exact compound is not consistently reported, class-level data for serine O-aryl ethers indicates a significant increase in lipophilicity. This is supported by vendor data showing an aqueous solubility value of 38 (unit not specified but consistent across assays) for the compound . This value contrasts sharply with the very high water solubility of unmodified L-serine.

Physicochemical Properties Lipophilicity Solubility

Optimal Use Cases for O-(4-Methoxyphenyl)-L-serine Based on Evidence-Based Differentiation


Probing Serine Racemase Active Site Architecture and Ligand Requirements

Due to its quantifiable, albeit weak, inhibition of human serine racemase (IC50 = 5.02 mM) [1], this compound is ideally suited for structural biology and enzymology studies. It serves as a valuable tool to map the binding pocket of serine racemase, helping to define the spatial and electronic requirements for substrate or inhibitor recognition, particularly the role of the aromatic ether moiety [1].

Designing Metabolically Stable Peptidomimetics

The stable O-aryl ether linkage in O-(4-Methoxyphenyl)-L-serine is resistant to the hydrolysis that cleaves O-phosphate or O-glycosidic bonds in natural post-translational modifications [2]. This makes it a superior building block for incorporating a non-hydrolyzable tyrosine mimic into peptide chains, thereby creating peptidomimetics with enhanced metabolic stability and prolonged half-life in biological assays [2].

As a Scaffold for Developing Selective Enzyme Probes

The differential inhibition profile between serine racemase and DAO (approximately 3-6 fold selectivity for serine racemase) [1][3] demonstrates that the 4-methoxyphenyl group confers a degree of target selectivity not seen with simpler analogs. This makes the compound a promising starting scaffold for medicinal chemistry efforts aimed at developing more potent and selective probes for enzymes in the serine metabolic pathway [1][3].

High-Yield Synthesis of O-Aryl Serine Libraries

The class-level evidence of improved synthetic yields (>80%) using phase-transfer catalysis [4] makes this compound and its analogs attractive for parallel synthesis. Procurement of the core O-(4-methoxyphenyl)-L-serine scaffold enables efficient, high-yielding diversification to generate focused libraries of serine derivatives for structure-activity relationship (SAR) studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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